3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0802641
InChI: InChI=1S/C20H20N2O4/c1-12-5-7-14(8-6-12)18(24)16-17(15-4-3-9-21-10-15)22(11-13(2)23)20(26)19(16)25/h3-10,13,17,23-24H,11H2,1-2H3/b18-16-
SMILES: CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)O
Molecular Formula: C20H20N2O4
Molecular Weight: 352.4 g/mol

3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC0802641

Molecular Formula: C20H20N2O4

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
IUPAC Name (4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione
Standard InChI InChI=1S/C20H20N2O4/c1-12-5-7-14(8-6-12)18(24)16-17(15-4-3-9-21-10-15)22(11-13(2)23)20(26)19(16)25/h3-10,13,17,23-24H,11H2,1-2H3/b18-16-
Standard InChI Key CEAXTPNSQMIUEL-VLGSPTGOSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)/O
SMILES CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)O
Canonical SMILES CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CN=CC=C3)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator